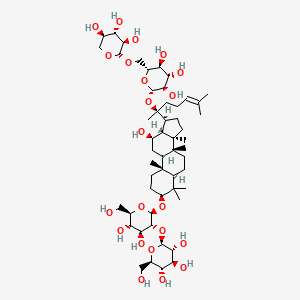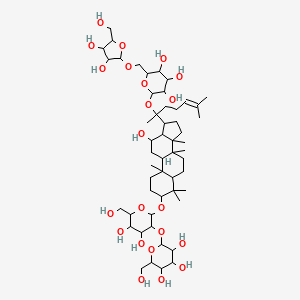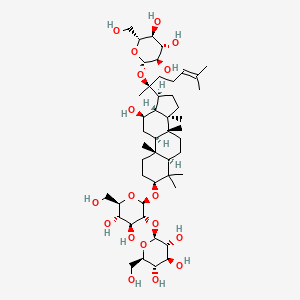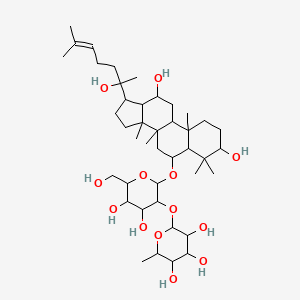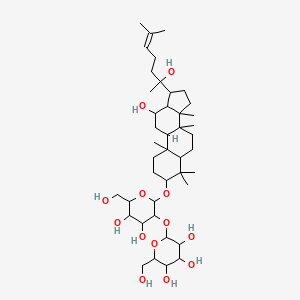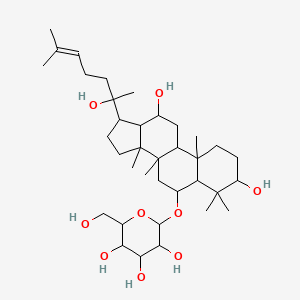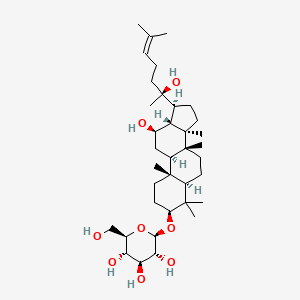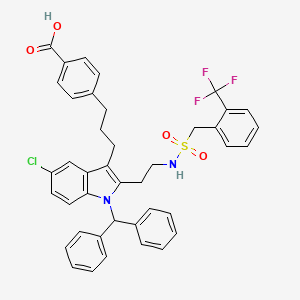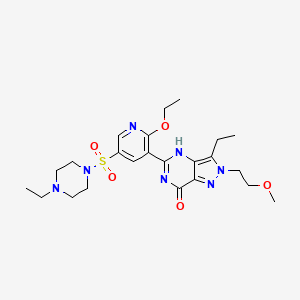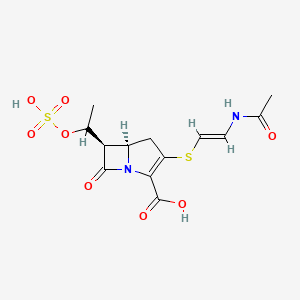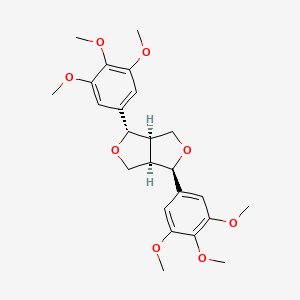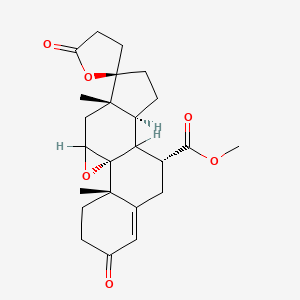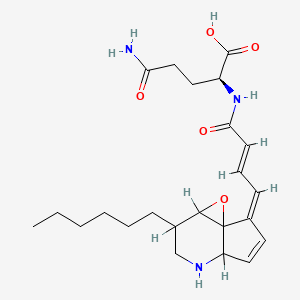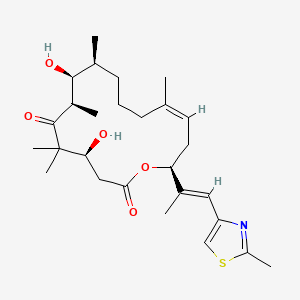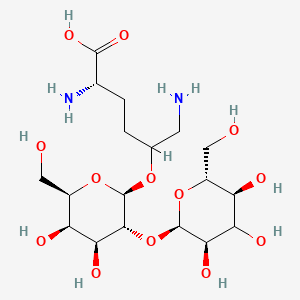
Glucosylgalactosyl hydroxylysine
Übersicht
Beschreibung
Glucosylgalactosyl hydroxylysine is a glycoside of hydroxylysine . It is a post-translational modification (PTM) of collagen, which is a prevalent structural protein essential for numerous functions in vertebrates .
Synthesis Analysis
The synthesis of glucosylgalactosyl hydroxylysine involves the hydroxylation of specific lysine residues to produce hydroxylysine. This residue can be further modified by glucosylation catalyzed by LH3, where C1 of a glucose is attached by an α-glycosidic bond to C2 of the galactose unit, resulting in the complex structure of α-D-glucopyranosyl-(1 2)-β-D-galactopyranosylhydroxylysine (GG-Hyl) .Molecular Structure Analysis
The molecular formula of glucosylgalactosyl hydroxylysine is C18H34N2O13 . The structure of glucosylgalactosyl hydroxylysine is influenced by the glycosylation of hydroxylysine. The attached sugars are arranged such that their hydrophilic faces are well exposed to the solvent, while their hydrophobic faces point towards the hydrophobic portions of collagen .Chemical Reactions Analysis
Glycosylation of hydroxylysine is a complex PTM of collagen. Experimental studies demonstrated that this PTM ceases once the collagen triple helix is formed and that hydroxylysine-O-glycosylation modulates collagen fibrillogenesis .Wissenschaftliche Forschungsanwendungen
1. Collagen Degradation and Turnover Assessment
Glucosylgalactosyl hydroxylysine (Glc-Gal-Hyl) is primarily used in assessing collagen degradation and turnover. Research by Rodriguez and Claus-Walker (1998) demonstrated that measuring Glc-Gal-Hyl levels in urine can evaluate the degradation of skin or bone collagen. Their study focused on spinal cord injuries and found higher urinary concentrations of Glc-Gal-Hyl in patients compared to healthy controls, suggesting different rates of skin and bone collagen degradation (Rodriguez & Claus-Walker, 1998).
2. Collagen Metabolism in Diseases
Glc-Gal-Hyl has been used to study collagen metabolism in various diseases. For instance, Ono et al. (2001) investigated collagen abnormalities in patients with amyotrophic lateral sclerosis (ALS). Their research found a significant correlation between lower urinary levels of Glc-Gal-Hyl and the progression of ALS, suggesting its utility in assessing alterations in collagen metabolism in this disease (Ono et al., 2001).
3. Biomarker for Tissue Origin and Degradation Rate
The glycosides of hydroxylysine, including Glc-Gal-Hyl, are considered good indicators of collagen turnover and can signify the tissue origin of collagen metabolites and the rate of collagen degradation. The study by Casetta et al. (2000) proposed a method using liquid chromatography/tandem mass spectrometry for measuring these analytes in urine, providing a robust tool for large-scale investigations on collagen turnover (Casetta, Romanello, & Moro, 2000).
4. Isolation and Identification Techniques
Advancements in the isolation and identification of Glc-Gal-Hyl have also been made. Garza, Bennett, and Rodriguez (1996) developed a method for obtaining purified Glc-Gal-Hyl from marine sponge, which can provide large amounts of this compound for collagen metabolism studies (Garza, Bennett, & Rodriguez, 1996).
5. Understanding Glycosylation in Collagen Biosynthesis
The role of Glc-Gal-Hyl in collagen biosynthesis, particularly its glycosylation, has been explored. A study by Visser et al. (2023) investigated the glycosylation patterns in collagen chains, highlighting the importance of glycosylated hydroxylysines, including Glc-Gal-Hyl, in collagen structure and function (Visser, Loo, Norris, & Parry, 2023).
Zukünftige Richtungen
Future work addressing the consequences of changes in collagen composition and drastic changes in the molecular nature of collagen crosslinks may provide important clues for prevention of lung disease and for lung bioengineering. This could ultimately pave the way to novel targeted approaches in lung regenerative medicine .
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12?,13-,14+,15+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIRJVJBKWSIOX-SRMFCGEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucosylgalactosyl hydroxylysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glucosylgalactosylhydroxylysine | |
CAS RN |
32448-35-4 | |
| Record name | Glucosylgalactosylhydroxylysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032448354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosylgalactosyl hydroxylysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



